2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethylthio group attached to the benzamide moiety and a methoxy group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the quinoline ring using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting benzoyl chloride with an appropriate amine.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through the reaction of the benzamide derivative with ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also has potential anticancer properties.
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Quinacrine: An antimalarial and anticancer agent.
The uniqueness of this compound lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-24-16-10-5-4-8-14(16)19(22)20-15-9-6-7-13-11-12-17(23-2)21-18(13)15/h4-12H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSUQWXMOZBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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